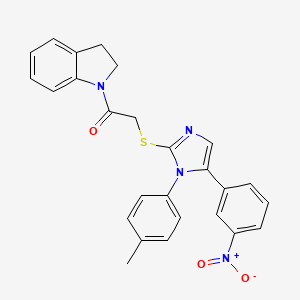

1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Description

The compound 1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a structurally complex molecule featuring:

- Thioether linkage: Connects the ethanone group to the imidazole ring, offering stability and influencing solubility.

- Imidazole core: Substituted at the 1-position with p-tolyl (4-methylphenyl) and at the 5-position with 3-nitrophenyl. The nitro group introduces electron-withdrawing effects, which may enhance electrophilic reactivity or influence binding interactions.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c1-18-9-11-21(12-10-18)29-24(20-6-4-7-22(15-20)30(32)33)16-27-26(29)34-17-25(31)28-14-13-19-5-2-3-8-23(19)28/h2-12,15-16H,13-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCFWPPUZZNRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indoline Derivative: Starting with an indoline precursor, the indoline ring is functionalized to introduce the ethanone group.

Imidazole Ring Formation: The imidazole ring is synthesized separately, often through a condensation reaction involving a diamine and a carbonyl compound.

Thioether Linkage Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Final Coupling Reaction: The indoline derivative is coupled with the imidazole-thioether compound under specific conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the indoline or imidazole rings, potentially forming N-oxides or sulfoxides.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products:

Oxidation Products: Indoline N-oxide, imidazole N-oxide.

Reduction Products: Amino derivatives of the nitrophenyl group.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(Indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups that can interact with biological targets.

Materials Science: Possible applications in the development of organic semiconductors or as a building block for complex molecular architectures.

Biological Studies: Used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industrial Chemistry: Utilized in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or hydrophobic effects. The indoline and imidazole rings can participate in binding to active sites, while the nitrophenyl and p-tolyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound A : 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Imidazole substituents : 4-Fluorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating).

- Linkage: Thioether connected to an acetamide-thiazole group instead of ethanone-indoline.

- Key properties: The thiazole and acetamide groups may enhance hydrogen-bonding capacity compared to the indoline-ethanone system in the target compound.

Compound B : (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime

- Imidazole substituent : Unsubstituted imidazole at the 1-position.

- Aryl group : 2,4-Dichlorophenyl (strongly hydrophobic and electron-withdrawing).

- Functional group: Oxime (N–OH) instead of thioether. Oximes are known for metal-chelating properties, which are absent in the target compound.

Compound C : 2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone derivatives

- Imidazole substituents : 2,4,5-Triphenyl (bulky, hydrophobic).

- Ethanone linkage: Directly attached to the imidazole without a thioether bridge.

- Bioactivity : Demonstrated anti-inflammatory and antimicrobial activity, likely due to the triphenyl substitution enhancing lipophilicity .

Physicochemical and Spectral Properties

Notes:

- The target compound’s nitro group (δ ~8.1–8.3 ppm in 1H NMR) distinguishes it from fluorophenyl or chlorophenyl analogs.

- The indoline moiety may cause upfield shifts for adjacent protons due to ring-current effects.

Biological Activity

1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone, also known by its CAS number 1234925-87-1, is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety and an imidazole derivative linked through a thioether bond, which may contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 470.5 g/mol. The structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Biological Activity Overview

Research indicates that compounds similar to 1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone exhibit a wide range of biological activities:

- Anticancer Activity : The indole and imidazole moieties are well-documented for their anticancer properties. Studies have shown that derivatives of these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : The presence of the thioether linkage suggests potential antimicrobial activity. Compounds containing similar structures have demonstrated effectiveness against various microbial strains, highlighting their role as potential antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The indole group is commonly found in known kinase inhibitors. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression and cellular signaling pathways.

- Cyclooxygenase (COX) Inhibition : Molecular docking studies indicate that the compound can effectively bind to COX enzymes, which are crucial in inflammatory responses. This interaction may lead to anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .

- β-Glucuronidase Inhibition : Some studies have focused on the inhibitory potential against β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. This inhibition could enhance the efficacy of co-administered drugs by prolonging their action in the body .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.